molecular formula C18H13N3OS2 B2994084 N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide CAS No. 1421494-49-6

N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2994084
CAS No.: 1421494-49-6
M. Wt: 351.44
InChI Key: OIBPSCNYHVEHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a thiazole ring and a benzothiazole moiety. Thiazole and benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method is the reaction of 2-amino benzothiazole with 4-(thiazol-2-yl)benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide is unique due to its dual thiazole and benzothiazole structure, which imparts a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Biological Activity

N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

This compound features a thiazole ring and a benzothiazole moiety, which are known for their significant biological activities. The compound's IUPAC name is N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzothiazole-2-carboxamide, and it has the CAS number 1421494-49-6. The molecular formula is C18H13N3OS2C_{18}H_{13}N_{3}OS_{2} and it exhibits properties typical of thiazole derivatives, including potential antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . A study evaluated its efficacy against various bacterial strains, showing significant inhibition rates. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (μg/mL) Inhibition (%)
Acinetobacter baumannii10099
Pseudomonas aeruginosa25098
Staphylococcus aureus5095

These results indicate that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's IC50 values against different cancer cell lines are summarized below:

Cell Line IC50 (μM) Mechanism of Action
A-431 (epidermoid carcinoma)1.61 ± 1.92Bcl-2 inhibition
Jurkat (T-cell leukemia)1.98 ± 1.22Caspase activation

Molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, suggesting a mechanism that could be exploited for therapeutic purposes in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro, which may contribute to its therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the versatility of thiazole derivatives in drug development. For instance, compounds similar to this compound have been synthesized and tested for their biological activity:

  • Thiazoles as Antitumor Agents : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant activity attributed to structural modifications .
  • Combination Therapies : Research has explored the potential of combining thiazole-based compounds with existing chemotherapeutics to enhance efficacy and reduce resistance in cancer treatments .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of thiazole derivatives, providing insights into their potential clinical applications .

Properties

IUPAC Name

N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-16(18-21-14-3-1-2-4-15(14)24-18)20-11-12-5-7-13(8-6-12)17-19-9-10-23-17/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBPSCNYHVEHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(C=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.